N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE
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Overview
Description
N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzodioxine Ring: This involves the cyclization of appropriate dihydroxybenzene derivatives with suitable alkylating agents.
Introduction of the Fluorophenyl Group: This step often involves the use of fluorinated aromatic compounds and appropriate coupling reactions.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic ring or the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives.
Scientific Research Applications
N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-FLUOROPHENYL)-2-(2-METHOXY-4-METHYLPHENOXY)ACETAMIDE
- N-(2-FLUOROPHENYL)-2-METHOXYACETAMIDE
Uniqueness
N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE stands out due to its unique combination of a benzodioxine ring and a sulfonamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[2-(2-fluorophenyl)-2-methoxypropyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO5S/c1-18(23-2,14-5-3-4-6-15(14)19)12-20-26(21,22)13-7-8-16-17(11-13)25-10-9-24-16/h3-8,11,20H,9-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFTUGSHXZAMIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC2=C(C=C1)OCCO2)(C3=CC=CC=C3F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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